ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Description
Ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cycloheptathiophene core substituted with a 5-nitrofuran-2-carboxamido group and an ethyl ester moiety. The nitro group on the furan ring confers strong electron-withdrawing properties, which may enhance interactions in biological systems, such as antimicrobial or antiviral activity. Its synthesis typically involves coupling the ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate precursor with 5-nitrofuran-2-carbonyl chloride . Structural studies (e.g., X-ray crystallography) indicate that the cycloheptane ring adopts a chair conformation, and intramolecular hydrogen bonding stabilizes the molecule .
Properties
IUPAC Name |
ethyl 2-[(5-nitrofuran-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-2-24-17(21)14-10-6-4-3-5-7-12(10)26-16(14)18-15(20)11-8-9-13(25-11)19(22)23/h8-9H,2-7H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAICBJARUUJRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of nitrofurans and thiophene derivatives, which have been studied for their potential biological activities. .
Biological Activity
Ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activity, particularly in the treatment of parasitic infections. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- Molecular Weight : 295.34 g/mol
- CAS Number : 40106-13-6
This compound features a nitrofuran moiety, which is known for its pharmacological properties.
Antiparasitic Activity
Recent studies have highlighted the compound's potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Research indicates that derivatives of nitrofuran compounds exhibit trypanocidal effects significantly more potent than traditional treatments like nifurtimox. For instance, one study reported a novel class of 5-nitro-2-furancarboxylamides with an EC50 of approximately 31.3 nM against T. brucei, showcasing a remarkable increase in potency compared to existing therapies .
The mechanism by which this compound exerts its effects may involve the generation of reactive nitrogen species (RNS) upon reduction in the parasite's cellular environment. This process leads to oxidative stress and subsequent cell death. Notably, this compound appears to target biochemical pathways distinct from those affected by nifurtimox, reducing the likelihood of cross-resistance .
Study on Trypanocidal Activity
A pivotal study synthesized a series of nitrofuran derivatives and evaluated their activity against T. brucei. The findings indicated that compounds incorporating the nitrofuran group demonstrated enhanced trypanocidal effects with low cytotoxicity towards human cells. The most effective analogs showed minimal cross-resistance to established treatments .
| Compound Name | EC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 31.3 ± 3.1 | High |
| Nifurtimox | >1000 | Low |
Toxicity Studies
In vitro studies have assessed the cytotoxicity of this compound against various human cell lines. Results indicated that while the compound was effective against T. brucei, it exhibited low toxicity towards HeLa cells, suggesting a favorable therapeutic index for potential clinical applications .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. The 5-nitrofuran moiety is known for its activity against various bacterial strains. Research indicates that derivatives of nitrofuran compounds exhibit potent antibacterial effects, particularly against resistant strains of bacteria. For instance, a study demonstrated that certain nitrofuran derivatives showed enhanced activity against Staphylococcus aureus and Escherichia coli, which are common pathogens associated with serious infections .
Antiparasitic Properties
The compound has also been evaluated for its antiparasitic activity, particularly against protozoan parasites such as Trypanosoma brucei, which causes African sleeping sickness. A series of synthesized 5-nitro-2-furancarboxylamides were reported to be approximately 1000-fold more potent than traditional treatments like nifurtimox. This increased potency suggests that these compounds may target different biochemical pathways within the parasites, potentially reducing the risk of cross-resistance .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is crucial for optimizing its therapeutic efficacy. The presence of the nitro group is essential for its biological activity. Modifications to the alkyl substituents and ester groups have been shown to significantly affect the compound's potency and selectivity towards target organisms .
Case Studies
- Trypanocidal Activity : A specific analogue of this compound demonstrated an EC50 value of 31.3 nM against T. brucei, indicating its potential as a lead compound for developing new treatments for African trypanosomiasis .
- Antimicrobial Testing : In vitro studies showed that derivatives containing the nitrofuran group exhibited significant antibacterial activity with low cytotoxicity towards human cells. This balance between efficacy and safety is critical for developing new therapeutic agents .
Comparison with Similar Compounds
Structural and Pharmacological Insights
- Cycloheptane Conformation : X-ray studies confirm a distorted chair conformation in all derivatives, which may stabilize interactions with biological targets .
- Nitro Group Impact : The 5-nitrofuran group in the target compound is associated with antimicrobial activity, analogous to nitrofuran antibiotics like nitrofurantoin .
- Synthetic Flexibility: The ethyl 2-amino precursor (CAS: 40106-13-6) enables diverse derivatization, allowing rapid exploration of structure-activity relationships .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
